2-Chloro-5-(naphthalen-2-YL)phenol

Catalog No.
S6668798
CAS No.
1261955-90-1
M.F
C16H11ClO
M. Wt
254.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-(naphthalen-2-YL)phenol

CAS Number

1261955-90-1

Product Name

2-Chloro-5-(naphthalen-2-YL)phenol

IUPAC Name

2-chloro-5-naphthalen-2-ylphenol

Molecular Formula

C16H11ClO

Molecular Weight

254.71 g/mol

InChI

InChI=1S/C16H11ClO/c17-15-8-7-14(10-16(15)18)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,18H

InChI Key

YVWWSSYASZDALT-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)Cl)O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)Cl)O

2-Chloro-5-(naphthalen-2-yl)phenol is an organic compound characterized by a phenolic structure with a chlorine substituent and a naphthalene moiety. Its chemical formula is C₁₃H₉ClO, and it features a hydroxyl group (-OH) attached to a benzene ring that is further substituted with a naphthalene group at the 5-position. The presence of both the chloro and naphthalene groups contributes to its unique chemical properties, making it a potential candidate for various applications in organic synthesis and materials science.

The reactivity of 2-chloro-5-(naphthalen-2-yl)phenol can be attributed to its functional groups. The hydroxyl group allows for hydrogen bonding and can participate in nucleophilic substitution reactions. The chlorine atom can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Moreover, the naphthalene moiety can engage in electrophilic aromatic substitution reactions, making the compound versatile in synthetic chemistry.

Several synthetic routes can be employed to produce 2-chloro-5-(naphthalen-2-yl)phenol:

  • Electrophilic Aromatic Substitution: This method involves the chlorination of 5-naphthol in the presence of a chlorinating agent, followed by hydroxylation.
  • Nucleophilic Substitution: Starting from 2-naphthol, this method can involve chlorination followed by reaction with phenolic compounds under basic conditions.
  • Coupling Reactions: Utilizing coupling agents such as palladium catalysts can facilitate the formation of biphenyl structures involving naphthalene and phenolic components.

The compound has potential applications in:

  • Organic Synthesis: As a building block for more complex organic molecules.
  • Material Science: Due to its unique properties, it may be explored in liquid crystals or polymer formulations.
  • Pharmaceuticals: Potentially as an active pharmaceutical ingredient due to its biological activity.

Interaction studies involving 2-chloro-5-(naphthalen-2-yl)phenol could focus on its binding affinity with various biological targets. Given its phenolic structure, it may interact with enzymes or receptors involved in metabolic pathways. Additionally, studies could examine its interactions with microbial membranes to elucidate its antibacterial mechanisms.

Several compounds share structural similarities with 2-chloro-5-(naphthalen-2-yl)phenol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Chloro-5-fluorophenolFluorine instead of naphthaleneExhibits strong antibacterial activity .
4-Chloro-3-nitrophenolNitro group instead of naphthaleneKnown for its explosive properties .
3-Chloro-4-hydroxybenzoic acidHydroxy and carboxylic acid groupsUsed in pharmaceuticals for anti-inflammatory effects .

The uniqueness of 2-chloro-5-(naphthalen-2-yl)phenol lies in its combination of a naphthalene moiety with a chloro-substituted phenolic structure, which may offer distinct reactivity patterns and biological activities compared to other similar compounds.

XLogP3

5.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

254.0498427 g/mol

Monoisotopic Mass

254.0498427 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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